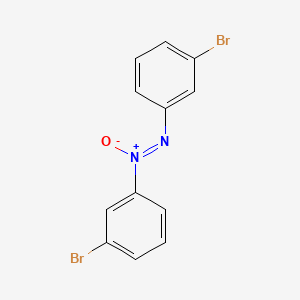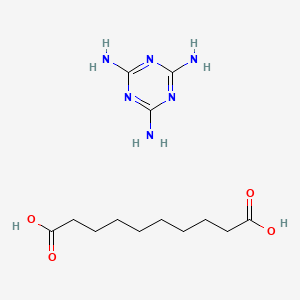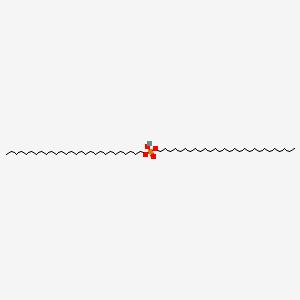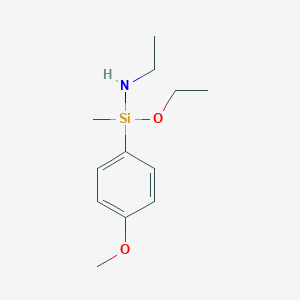
Diazene, bis(3-bromophenyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diazene, bis(3-bromophenyl)-, 1-oxide typically involves the reduction of 1-bromo-3-nitrobenzene. This reduction process can be carried out using various reducing agents such as iron powder in the presence of acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reduction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
Diazene, bis(3-bromophenyl)-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its precursor, 1-bromo-3-nitrobenzene, under specific conditions.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and acetic acid are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted diazene derivatives.
科学研究应用
Diazene, bis(3-bromophenyl)-, 1-oxide has several scientific research applications, including:
Biology: The compound’s structural properties make it a potential candidate for studying molecular interactions and binding affinities.
Medicine: Research into its biological activity could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: Its unique properties may find applications in the development of advanced materials or chemical processes.
作用机制
The mechanism by which diazene, bis(3-bromophenyl)-, 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s diazene linkage and bromophenyl groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.
相似化合物的比较
Similar Compounds
(Z)-1,2-bis(3-chlorophenyl)diazene 1-oxide: This compound is similar in structure but features chlorine atoms instead of bromine.
(Z)-1,2-bis(3-fluorophenyl)diazene 1-oxide: Another analogue with fluorine atoms replacing the bromine atoms.
Uniqueness
Diazene, bis(3-bromophenyl)-, 1-oxide is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. The bromine atoms can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s behavior in various chemical and biological contexts.
属性
CAS 编号 |
23377-24-4 |
|---|---|
分子式 |
C12H8Br2N2O |
分子量 |
356.01 g/mol |
IUPAC 名称 |
(3-bromophenyl)-(3-bromophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H |
InChI 键 |
ZJOZUCVPNIVCJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)N=[N+](C2=CC(=CC=C2)Br)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)


![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14163311.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)
